5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Physicochemical Properties LogD H-Bond Donors

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 65774-92-7) is a uniquely-substituted heterocyclic building block with a privileged pyrazolo[1,5-a]pyrimidine scaffold validated for kinase selectivity (42-fold CDK7/CDK2) and AHR antagonism (IC₅₀ 31 nM). Its 5-methyl/2-phenyl/7-hydroxyl substitution is SAR-critical—minor modifications cause order-of-magnitude potency shifts, making generic replacement infeasible for reproducible, mechanism-based assays. Designed for oncology, immuno-oncology, and antimitotic agent discovery programs requiring batch-to-batch consistency.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 65774-92-7
Cat. No. B2389263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
CAS65774-92-7
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3
InChIKeyKHETXCDANRAZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol: Core Scaffold & Procurement Baseline


5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 65774-92-7 / 90019-55-9) is a heterocyclic small molecule (C13H11N3O, MW 225.25) built upon the pyrazolo[1,5-a]pyrimidine scaffold, a recognized privileged structure in kinase-targeted drug discovery [1]. Its specific substitution pattern—a methyl at position 5, a phenyl at position 2, and a hydroxyl at position 7—creates a distinct physicochemical profile with a predicted LogP of 2.91 and a topological polar surface area (tPSA) of 50 Ų, which are critical starting parameters for cell permeability and target engagement .

Why 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Cannot Be Simply Substituted


Generic substitution is not feasible due to the steep and non-linear structure-activity relationships (SAR) governing the pyrazolo[1,5-a]pyrimidine class. Modifications as minor as altering the substitution pattern on the pyrazole or pyrimidine rings result in order-of-magnitude potency shifts and, more critically, wholesale changes in kinase selectivity profiles [1]. For instance, while the scaffold is widely explored for CDK inhibition, specific analogs have demonstrated a 42-fold selectivity window between CDK7 and CDK2 (IC50: 21 nM vs. 880 nM) [2], and other derivatives have been optimized from a starting IC50 of 650 nM down to 31 nM for aryl hydrocarbon receptor (AHR) antagonism [3]. The unique substitution pattern of the target compound is therefore essential for any reproducible, mechanism-based assay.

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol: Quantitative Differentiation Evidence


Physicochemical Differentiation: LogD7.4 and Hydrogen Bonding Capacity

The target compound exhibits a distinct physicochemical signature compared to common unsubstituted and des-methyl analogs. Its predicted LogD at pH 7.4 is -0.19, indicating a specific balance of lipophilicity and aqueous solubility that differs markedly from the parent scaffold .

Physicochemical Properties LogD H-Bond Donors Cell Permeability Drug Design

Pharmacokinetic Differentiation: Polar Surface Area and Drug-Likeness

The compound's predicted topological polar surface area (tPSA) of 50 Ų and a favorable LogP (2.91) with zero Rule of 5 violations position it as a compelling starting point for lead optimization, offering a balance of permeability and target engagement .

Drug-Likeness Polar Surface Area Rule of 5 Oral Bioavailability Lead Optimization

Target Engagement Differentiation: Kinase Selectivity Profiles Within the Pyrazolo[1,5-a]pyrimidine Class

The pyrazolo[1,5-a]pyrimidine scaffold is validated for achieving high kinase selectivity, as demonstrated by BS-181, a closely related analog that exhibits 42-fold selectivity for CDK7 (IC50 = 21 nM) over CDK2 (IC50 = 880 nM) [1]. This class-level evidence underscores that the substitution pattern, including the 5-methyl and 2-phenyl groups, is critical for directing selective kinase engagement.

Kinase Inhibition CDK7 CDK2 Selectivity Anticancer

Structural Confirmation: X-Ray Crystallography of a Direct Derivative

The crystal structure of N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide, a direct derivative of the target compound, reveals that the fused pyrazole and pyrimidine rings are nearly coplanar (inclination of 2.08°) [1]. This provides direct, unambiguous evidence of the rigid, planar geometry conferred by the core scaffold and its substituents.

X-Ray Crystallography Structural Biology Molecular Conformation Scaffold Geometry

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol: High-Impact Research & Procurement Scenarios


Targeted Kinase Inhibitor Discovery: CDK, TRKA, and B-Raf Programs

The pyrazolo[1,5-a]pyrimidine scaffold is a proven core for developing selective inhibitors of CDK2, CDK7, TRKA, and B-Raf kinases [1]. The target compound, with its specific 5-methyl and 2-phenyl substitution, serves as a privileged starting point for SAR exploration. The demonstrated ability to achieve 42-fold selectivity between CDK7 and CDK2 [2] and the validation of this scaffold for dual CDK2/TRKA inhibition [3] make this compound highly relevant for oncology programs focused on overcoming drug resistance and achieving target selectivity.

Aryl Hydrocarbon Receptor (AHR) Antagonist Development for Immuno-Oncology

The pyrazolo[1,5-a]pyrimidine chemotype has been systematically optimized as a novel AHR antagonist, with lead compounds achieving IC50 values as low as 31 nM [1]. Given AHR's role as a key immune checkpoint in cancer, the target compound's core structure represents a validated entry point for medicinal chemistry campaigns aimed at developing next-generation AHR antagonists for immuno-oncology applications.

Tubulin Polymerization Inhibitor Research Targeting the Colchicine Binding Site

Pyrazolo[1,5-a]pyrimidine analogs have demonstrated potent antiproliferative activity as tubulin polymerization inhibitors, with lead compounds exhibiting average IC50 values of 24.8 nM and 28 nM against a panel of cancer cell lines [1]. X-ray crystallography confirmed their direct binding to the colchicine site, validating the scaffold's utility in developing antimitotic agents. The target compound offers a unique substitution pattern for SAR studies in this established mechanism of action.

Advanced Material and Chemical Biology Tool Compound Development

The distinct physicochemical properties of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol—specifically its predicted LogD (pH 7.4) of -0.19 and tPSA of 50 Ų [1]—make it an attractive building block for the synthesis of advanced chemical probes. Its balanced lipophilicity and hydrogen-bonding capacity are ideal for creating tool compounds with improved cellular permeability and solubility, essential for chemical biology studies and target validation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.